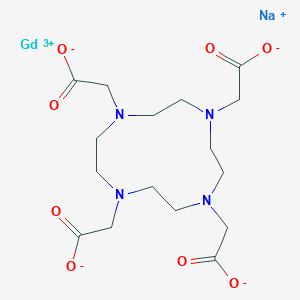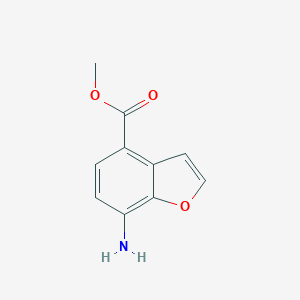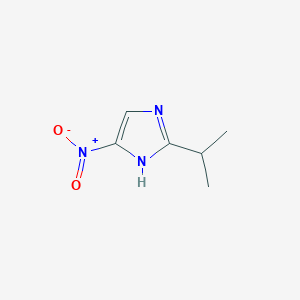
3-Bromo-5-(N-Boc)aminomethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(N-Boc)aminomethylisoxazole is a chemical compound with the empirical formula C9H13BrN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole can be represented by the SMILES stringCC(C)(OC(NCC1=CC(Br)=NO1)=O)C . The InChI key is XKNWOSFDTIOWTB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Bromo-5-(N-Boc)aminomethylisoxazole is a solid substance . Its molecular weight is 277.12 g/mol .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
3-Bromo-5-(N-Boc)aminomethylisoxazole: is utilized in the early stages of drug discovery as a building block for the synthesis of various pharmacologically active molecules. Its incorporation into drug candidates can potentially lead to treatments for a range of diseases due to its structural versatility and reactivity .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the construction of isoxazole rings, which are prevalent in many natural products and pharmaceuticals. It provides a straightforward route to synthesize isoxazole derivatives under mild conditions .
Biochemical Research
In biochemistry, 3-Bromo-5-(N-Boc)aminomethylisoxazole is used to study enzyme-substrate interactions. The isoxazole moiety can mimic natural substrates, allowing researchers to probe the active sites of enzymes and understand their mechanisms .
Material Science
The bromine atom present in this compound makes it a valuable precursor for the development of novel materials. It can be used to introduce bromine into polymers, which can then be further functionalized for a variety of material science applications .
Pharmacology
Pharmacologists employ 3-Bromo-5-(N-Boc)aminomethylisoxazole to create small molecule libraries. These libraries are screened for biological activity, aiding in the identification of new drug candidates .
Industrial Chemistry
In industrial settings, this compound is used in the synthesis of fine chemicals. Its reactivity allows for the production of complex molecules that can be used in various industrial processes and products .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(N-Boc)aminomethylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)





